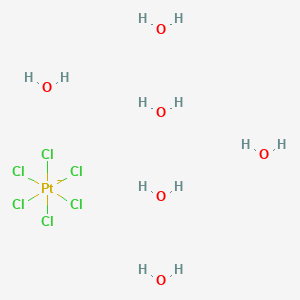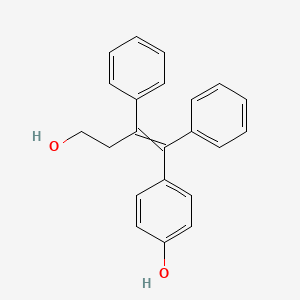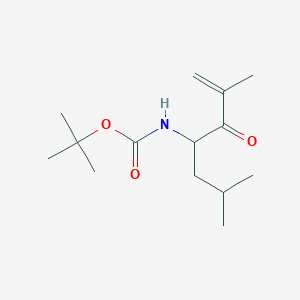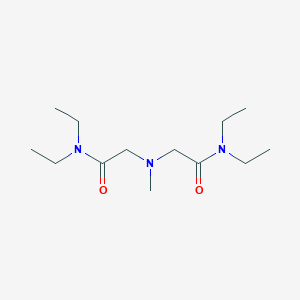
HexNAc-(Hex)2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
HexNAc-(Hex)2, also known as N-acetylhexosamine-(hexose)2, is a compound consisting of one N-acetylhexosamine unit and two hexose units. This compound is a structural derivative of oligosaccharides, which are carbohydrates composed of a small number of monosaccharide units joined by glycosidic linkages. This compound is commonly found in complex carbohydrates, including glycoproteins and glycolipids, which play critical roles in cellular functions and signaling .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of HexNAc-(Hex)2 typically involves multistep chemical processes, including the selective formation of glycosidic bonds. One common method is the total synthesis of L-hexoses, which showcases a methodology for synthesizing polyhydroxylated natural products. This process often involves the use of specific reagents and catalysts to achieve the desired stereochemistry and configuration.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis, where specific enzymes catalyze the formation of glycosidic bonds between N-acetylhexosamine and hexose units. This method is advantageous due to its high specificity and efficiency. Additionally, chemical synthesis methods can be scaled up for industrial production, utilizing optimized reaction conditions and purification techniques to obtain high yields of the compound.
化学反応の分析
Types of Reactions
HexNAc-(Hex)2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different functional groups .
科学的研究の応用
HexNAc-(Hex)2 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex carbohydrates and studying glycosylation processes.
Biology: Plays a role in cellular signaling and recognition processes, as well as in the study of glycoproteins and glycolipids.
Medicine: Investigated for its potential therapeutic applications, including as a target for drug development and as a biomarker for certain diseases.
Industry: Utilized in the production of biopharmaceuticals and as a component in various industrial processes
作用機序
The mechanism of action of HexNAc-(Hex)2 involves its interaction with specific molecular targets and pathways. For example, it can bind to lectins, which are proteins that recognize and bind to specific carbohydrate structures. This binding can trigger various cellular responses, including signaling cascades and changes in gene expression. Additionally, this compound can be involved in the modification of proteins through glycosylation, affecting their stability, activity, and localization .
類似化合物との比較
HexNAc-(Hex)2 can be compared with other similar compounds, such as:
HexNAc-(Hex)6,7: Consists of six or seven hexose units and two N-acetylhexosamine units.
HexNAc-(Hex)4: Contains four hexose units and two N-acetylhexosamine units.
The uniqueness of this compound lies in its specific structure and the roles it plays in various biological processes. Its smaller size compared to larger oligosaccharides allows for more targeted interactions with specific proteins and receptors, making it a valuable compound for research and industrial applications.
特性
分子式 |
C20H35NO16 |
|---|---|
分子量 |
545.5 g/mol |
IUPAC名 |
N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C20H35NO16/c1-6(26)21-11-15(32)13(30)9(4-24)34-19(11)37-18-14(31)10(5-25)35-20(16(18)33)36-17(8(28)3-23)12(29)7(27)2-22/h2,7-20,23-25,27-33H,3-5H2,1H3,(H,21,26) |
InChIキー |
RJTOFDPWCJDYFZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


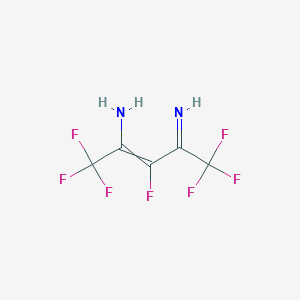
![(11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate](/img/structure/B12507511.png)
![5,7-dihydroxy-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxyphenyl]chromen-4-one;Sophoricoside](/img/structure/B12507513.png)
![3-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-6-ethyl-2-(3-fluorophenyl)pyrimidin-4(3H)-one](/img/structure/B12507521.png)
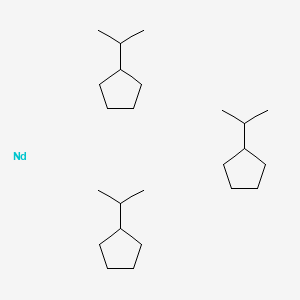
![(19-Oxo-11-thia-1-azatetracyclo[10.7.0.03,8.013,18]nonadeca-3,5,7,9,13,15,17-heptaen-9-yl) acetate](/img/structure/B12507544.png)
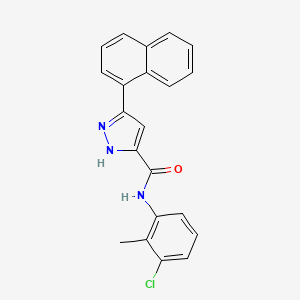
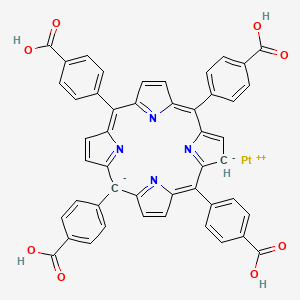
![(2S)-2-[(tert-butoxycarbonyl)amino]-3-(methylcarbamoyl)propanoic acid](/img/structure/B12507567.png)
